molecular formula C13H9ClN6O2 B3581262 4-(4-chloro-3-nitrophenyl)-2-methyl-3-(2H-tetrazol-5-yl)pyridine

4-(4-chloro-3-nitrophenyl)-2-methyl-3-(2H-tetrazol-5-yl)pyridine

Cat. No.: B3581262
M. Wt: 316.70 g/mol
InChI Key: AORKGHVOBSNHJZ-UHFFFAOYSA-N
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Description

4-(4-chloro-3-nitrophenyl)-2-methyl-3-(2H-tetrazol-5-yl)pyridine is a useful research compound. Its molecular formula is C13H9ClN6O2 and its molecular weight is 316.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.0475512 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

A study by Ravula et al. (2016) focused on synthesizing novel pyrazoline derivatives using both conventional and microwave irradiation methods. These derivatives were evaluated for their anti-inflammatory and antibacterial activities. The compounds synthesized included 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole and (pyridin-4-yl) methanone derivatives, which are structurally related to the compound of interest. The study found that some compounds showed potent antibacterial activity, and the microwave irradiation method was notably successful in terms of higher yields and environmental friendliness (Ravula et al., 2016).

Novel Redox-Denitration Reaction

Rees and Tsoi (2000) reported a new redox-denitration reaction of aromatic nitro compounds. Their study demonstrated that certain pyrazolidinones, when heated in pyridine containing pyridine hydrochloride, underwent transformation with the oxidation of the methylene group and disappearance of the nitro group. This research provides insight into the chemical behavior of pyridine derivatives under specific conditions, which can be relevant to understanding the properties of 4-(4-chloro-3-nitrophenyl)-2-methyl-3-(2H-tetrazol-5-yl)pyridine (Rees & Tsoi, 2000).

Synthesis and Characterization of Pyridyl-Tetrazole Ligands

Babu et al. (2017) explored the synthesis and characterization of Ni(II) and Zn(II) complexes derived from isomeric pyridyl tetrazole ligands. Their study provides a framework for understanding how pyridine and tetrazole moieties can interact to form complexes with potential applications in areas such as DNA cleavage and antioxidant activities. This research can be applied to the study of this compound, as it offers insights into the chemical behavior of pyridine-tetrazole combinations (Babu et al., 2017).

Kinetics and Mechanism in Reactions with Pyridines

Castro, Gazitúa, and Santos (2009) conducted a study on the kinetics and mechanism of reactions involving O-aryl S-aryl dithiocarbonates with pyridines. This research is relevant because it delves into the chemical interactions of pyridine structures under specific conditions, which can be applied to understanding the reactivity of this compound in similar environments (Castro, Gazitúa, & Santos, 2009).

Discovery of a Long-Acting COMT Inhibitor

Kiss et al. (2010) discovered a novel nitrocatechol-substituted heterocycle as an inhibitor of catechol-O-methyltransferase (COMT). This research is pertinent as it highlights the potential of pyridine derivatives, similar to the compound , in the development of pharmaceutical agents targeting specific enzymes (Kiss et al., 2010).

Properties

IUPAC Name

4-(4-chloro-3-nitrophenyl)-2-methyl-3-(2H-tetrazol-5-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN6O2/c1-7-12(13-16-18-19-17-13)9(4-5-15-7)8-2-3-10(14)11(6-8)20(21)22/h2-6H,1H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORKGHVOBSNHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C2=NNN=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-chloro-3-nitrophenyl)-2-methyl-3-(2H-tetrazol-5-yl)pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.